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A deep dive into the computational analysis of 1,2-dibromotetrafluoroethane (C2F4Br2),

commonly known as Halon 2402, reveals a primary reaction pathway dominated by the

cleavage of the carbon-bromine bond. Theoretical and experimental studies provide valuable

insights into the thermochemistry and kinetics of its decomposition, crucial for understanding its

atmospheric fate and applications in fire suppression.

Computational studies, employing methods such as Density Functional Theory (DFT), ab-initio,

and semi-empirical calculations, have been instrumental in elucidating the reaction

mechanisms of 1,2-dibromotetrafluoroethane. These theoretical investigations are

complemented by experimental data from techniques like shock tube studies, which offer real-

world validation of the computed reaction kinetics.

Dominant Reaction Pathway: C-Br Bond Fission
The prevailing reaction pathway in the unimolecular decomposition of 1,2-
dibromotetrafluoroethane is the homolytic cleavage of the carbon-bromine (C-Br) bond.

Theoretical calculations pinpoint the energy required for this bond dissociation. One study,

using a combination of PM3-configuration interaction microstate, HF, MP2, and DFT methods,

calculated the C-Br bond dissociation energy to be 92.3 kcal/mol, which corresponds to

photolysis by light with a wavelength of 309.95 nm[1]. This initial cleavage results in the

formation of a bromine radical (Br•) and a 2-bromo-1,1,2,2-tetrafluoroethyl radical (•C2F4Br)[1].
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The subsequent fate of the •C2F4Br radical is a critical aspect of the overall reaction

mechanism. It is suggested that secondary dissociation of this radical is more probable than

recombination with the bromine radical[1].

Alternative Reaction Pathways and Further
Decomposition
While C-Br bond scission is the primary initiation step, other potential reaction pathways, such

as the concerted debromination to form tetrafluoroethene (C2F4) and molecular bromine (Br2),

are also considered in computational analyses.

Experimental shock tube studies on the dissociation of C2F4Br2 have provided kinetic data on

the subsequent decomposition of the tetrafluoroethylene radical (C2F4). The rate constant for

the dissociation of the C2F4 radical was determined to be k_dC2F4 = 4.76 × 10⁷ s⁻¹ exp(-96

kJ/mol / RT)[2]. This experimental finding provides a crucial benchmark for theoretical models.

The thermal decomposition of Halon 2402 in fire suppression scenarios leads to the formation

of various products, including halogen acids like hydrogen bromide (HBr) and hydrogen fluoride

(HF), as well as carbonyl halides such as carbonyl fluoride (COF2)[3]. The formation of these

products is a result of complex radical chain reactions initiated by the thermal decomposition of

the parent molecule.

Comparison with Related Halogenated Ethanes
To provide a broader context, it is informative to compare the reaction pathways of 1,2-
dibromotetrafluoroethane with those of other 1,2-dihaloethanes. For instance, studies on the

thermal decomposition of 1,2-dichloroethane have explored various reaction channels,

including four-center HCl elimination and C-Cl bond cleavage. These comparative studies help

in understanding the influence of the halogen substituent and fluorine content on the

decomposition mechanisms and kinetics of halogenated hydrocarbons.

Data Summary
The following table summarizes key quantitative data from computational and experimental

studies on the reaction pathways of 1,2-dibromotetrafluoroethane.
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Parameter Value Method Reference

C-Br Bond

Dissociation Energy
92.3 kcal/mol

Quantum Calculation

(DFT, ab-initio, etc.)
[1]

Activation Energy for

C2F4 Radical

Dissociation

96 kJ/mol
Shock Tube

Experiments
[2]

Pre-exponential

Factor for C2F4

Radical Dissociation

4.76 × 10⁷ s⁻¹
Shock Tube

Experiments
[2]

Experimental and Computational Methodologies
Computational Protocols
A theoretical investigation into the photolysis of Halon-2402 employed a suite of quantum

calculation methods to model the reaction pathways[1]. The methodologies included:

Geometry Optimization: Performed using PM3-configuration interaction microstate, Hartree-

Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT)

with various basis sets. This step is crucial for finding the lowest energy structures of

reactants, intermediates, transition states, and products.

Bond Dissociation Energy Calculation: The energy required to break the C-Br bond was

calculated based on the optimized geometries to determine the most likely initial step in the

photolysis process.

Experimental Protocols
Shock tube experiments were conducted to study the dissociation kinetics of C2F4Br2 under

high-temperature conditions[2]. The key aspects of the experimental setup and procedure

were:

Shock Tube Apparatus: A shock tube was used to rapidly heat a gas mixture containing

C2F4Br2 diluted in Argon to temperatures ranging from 1000 K to 3500 K and pressures

from 2 to 17 bar.
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Spectroscopic Detection: Atomic and molecular resonance absorption spectroscopy were

employed to measure the concentration profiles of atomic bromine and CF2 radicals formed

during the dissociation process.

Kinetic Analysis: The time-resolved concentration data were used to determine the rate

coefficients for the thermal decomposition reactions.

Visualizing the Reaction Pathways
To illustrate the logical relationships in the decomposition of 1,2-dibromotetrafluoroethane,

the following diagrams are provided.
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Caption: Primary initiation step in the decomposition of 1,2-dibromotetrafluoroethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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